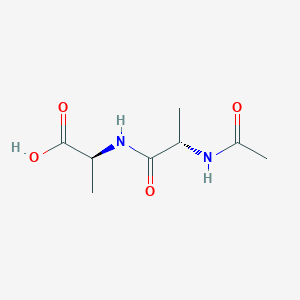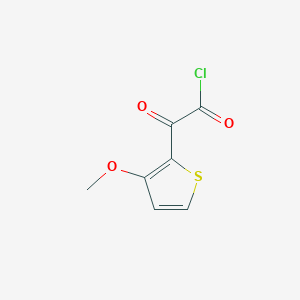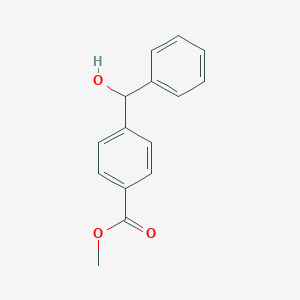
甲基4-(羟基(苯基)甲基)苯甲酸酯
描述
“Methyl 4-(hydroxy(phenyl)methyl)benzoate” is an organic compound with the CAS Number: 108475-89-4 . It has a molecular weight of 242.27 and its IUPAC name is methyl 4-[hydroxy (phenyl)methyl]benzoate . It is a solid substance stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “Methyl 4-(hydroxy(phenyl)methyl)benzoate” is 1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 . This indicates the presence of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 4-(hydroxy(phenyl)methyl)benzoate” is a solid substance . The compound is sealed in dry storage at temperatures between 2-8°C .科学研究应用
生物活性化合物的合成:从苹果酸合成的甲基2-羟基-4-酮基-4-(取代苯基)丁酸酯是生产生物活性化合物的关键中间体,包括ACE抑制剂(Zhang, Khan, Gong, & Lee, 2009)。
液晶研究:甲基和乙基4-[4-(烷酰氧基)苯基]偶氮基苯甲酸酯展示出向列相和液晶相,受烷基链长度(Niezgoda & Galewski, 2013)的影响。类似地,侧链甲基取代影响芳基4-烷氧基苯基偶氮基苯甲酸酯的液晶相行为,改变了立体、共轭和极化效应(Naoum, Fahmi, Ahmed, & Saad, 2015)。
代谢研究:在农业科学中,甲磺隆甲酯在小麦和大麦中代谢为特定化合物,包括甲基4-羟基-2-[[(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)氨基]羰基]氨基]磺酰]-苯甲酸酯(Anderson, Priester, & Shalaby, 1989)。
材料科学应用:甲基4-(羟基(苯基)甲基)苯甲酸酯的某些衍生物,如甲基4-羟基苯甲酸酯,已被研究其在生长具有特定性能的单晶中的潜力,这对材料科学应用至关重要(Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003)。
化学反应和光物理性质:研究还关注甲基基团在各种化学反应中的影响,如特定苯甲酸酯的Fries重排(Yamamoto, Isota, & Ohkubo, 2000),以及S、N和Se修饰的甲基水杨酸酯衍生物的光物理性质(Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019)。
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxy(phenyl)methyl)benzoate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
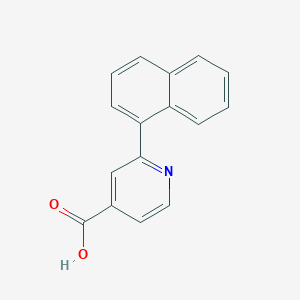
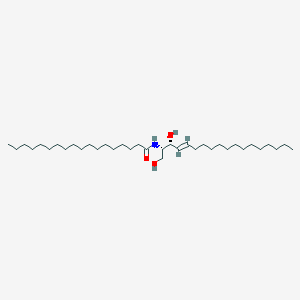
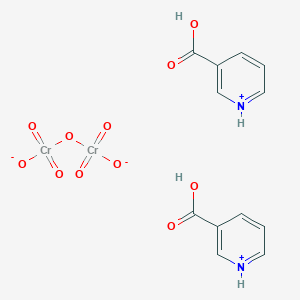
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
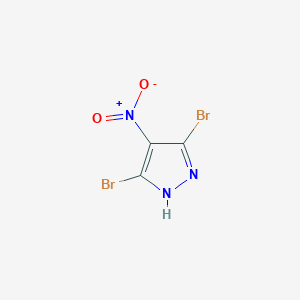
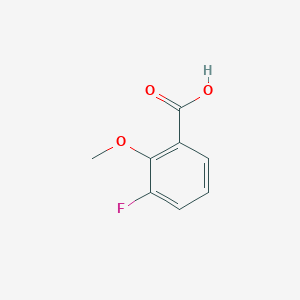
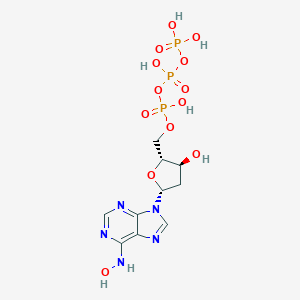
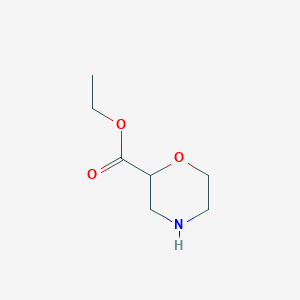
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
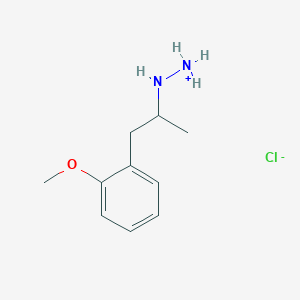
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
